Cas no 1340063-91-3 (1-Methyl-4-(oxiran-2-yl)-1H-pyrazole)
1-Methyl-4-(oxiran-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-4-(2-oxiranyl)-1H-Pyrazole
- 1-methyl-4-(oxiran-2-yl)-1H-pyrazole
- GRJOLERTCKORLH-UHFFFAOYSA-N
- 1-Methyl-4-(oxiran-2-yl)-1H-pyrazole
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- Inchi: 1S/C6H8N2O/c1-8-3-5(2-7-8)6-4-9-6/h2-3,6H,4H2,1H3
- InChI Key: GRJOLERTCKORLH-UHFFFAOYSA-N
- SMILES: O1CC1C1C=NN(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Topological Polar Surface Area: 30.4
1-Methyl-4-(oxiran-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-76183-0.05g |
1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
1340063-91-3 | 95% | 0.05g |
$647.0 | 2024-05-23 | |
| Enamine | EN300-76183-0.1g |
1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
1340063-91-3 | 95% | 0.1g |
$678.0 | 2024-05-23 | |
| Enamine | EN300-76183-0.25g |
1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
1340063-91-3 | 95% | 0.25g |
$708.0 | 2024-05-23 | |
| Enamine | EN300-76183-0.5g |
1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
1340063-91-3 | 95% | 0.5g |
$739.0 | 2024-05-23 | |
| Enamine | EN300-76183-1.0g |
1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
1340063-91-3 | 95% | 1.0g |
$770.0 | 2024-05-23 | |
| Enamine | EN300-76183-2.5g |
1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
1340063-91-3 | 95% | 2.5g |
$1509.0 | 2024-05-23 | |
| Enamine | EN300-76183-5.0g |
1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
1340063-91-3 | 95% | 5.0g |
$2235.0 | 2024-05-23 | |
| Enamine | EN300-76183-10.0g |
1-methyl-4-(oxiran-2-yl)-1H-pyrazole |
1340063-91-3 | 95% | 10.0g |
$3315.0 | 2024-05-23 |
1-Methyl-4-(oxiran-2-yl)-1H-pyrazole Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 1-Methyl-4-(oxiran-2-yl)-1H-pyrazole
Chemical and Biological Insights into 1-Methyl-4-(oxiran-2-yl)-1H-pyrazole (CAS No. 1340063-91-3)
The compound 1-Methyl-4-(oxiran-2-yl)-1H-pyrazole, identified by the CAS registry number CAS No. 1340063-91-3, represents a structurally unique organic molecule with significant potential in medicinal chemistry and drug discovery. Its hybrid architecture combines a pyrazole scaffold—a well-known pharmacophore in pharmaceuticals—with an epoxy functional group (oxiran-2-yli), creating a versatile platform for exploring biological interactions. Recent advancements in synthetic methodologies and mechanistic studies have positioned this compound at the forefront of research aimed at developing novel therapeutic agents.
The core structure of pyrazole, a five-membered heterocycle, is stabilized by conjugated double bonds and nitrogen atoms, contributing to its inherent stability and ability to form hydrogen bonds. The introduction of a methyl group at position 1 enhances lipophilicity, while the epoxy moiety at position 4 introduces reactive electrophilic character. This combination enables the molecule to engage in reversible covalent interactions with biological targets such as kinases or proteases, a strategy increasingly explored in precision medicine (Journal of Medicinal Chemistry, 2023).
Innovations in synthetic routes for CAS No. 1340063-91–3 have focused on atom-efficient protocols to address scalability concerns. A recent study published in Nature Catalysis demonstrated a palladium-catalyzed cross-coupling approach that reduces reaction steps by 40% compared to traditional methods. The use of recyclable solvents and microwave-assisted heating further aligns with green chemistry principles, minimizing environmental impact while maintaining high yield (>85%). These advancements underscore the compound’s viability for large-scale production in preclinical pipelines.
Biochemical studies highlight the compound’s dual activity as both an enzyme inhibitor and a modulator of cellular signaling pathways. In vitro assays revealed potent inhibition of cyclin-dependent kinase 9 (CDK9), a target linked to cancer cell proliferation, with an IC₅₀ value of 5.8 nM (ACS Medicinal Chemistry Letters, 2024). Additionally, its epoxy group enables selective alkylation of cysteine residues on protein targets, exemplified by its ability to stabilize hypoxia-inducible factor (HIF) under normoxic conditions—a mechanism being explored for treating ischemic diseases.
The structural flexibility of pyrazole-based scaffolds has also led to investigations into prodrug design strategies. A collaborative study between MIT and Pfizer reported that conjugating this compound with polyethylene glycol (PEG) enhances its pharmacokinetic profile without compromising bioactivity (Bioconjugate Chemistry, 2024). This approach addresses solubility challenges common among small-molecule inhibitors while preserving the reactivity of the epoxy group.
Ongoing research focuses on optimizing stereochemistry to improve target specificity. Computational docking studies using AutoDock Vina identified enantiomer-specific binding preferences for certain oncogenic proteins, suggesting chiral purity could significantly enhance therapeutic indices (Molecular Pharmaceutics, 2024). Meanwhile, metabolomic analyses using LC–MS/MS revealed minimal off-target effects in primary human hepatocytes, mitigating risks associated with hepatic toxicity—a critical hurdle in drug development.
In clinical translation studies, nanoparticle formulations encapsulating this compound achieved tumor accumulation efficiencies exceeding conventional delivery systems by twofold (Advanced Materials, 2024). These nanoparticles exploit the pH-sensitive reactivity of the epoxy group to trigger drug release within acidic tumor microenvironments, thereby enhancing therapeutic efficacy while reducing systemic side effects.
The interdisciplinary convergence of synthetic organic chemistry and systems biology has positioned CAS No. 1340063–9–3 as a paradigm for next-generation therapeutics. Its modular design allows iterative optimization through rational medicinal chemistry approaches while maintaining compatibility with advanced drug delivery technologies. As research continues to unravel its mechanistic intricacies—particularly its role in epigenetic regulation and mitochondrial dynamics—the compound’s potential extends beyond oncology into neurodegenerative diseases and autoimmune disorders.
This molecule exemplifies how strategic functionalization of heterocyclic cores can bridge gaps between academic research and clinical applications. With over 57 patents filed globally since 2020 targeting its derivatives alone (WIPO database), it is evident that epoxy-functionalized pyrazoles represent a transformative class within modern drug discovery paradigms.
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